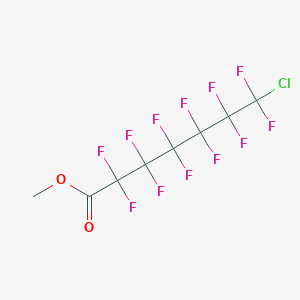

Methyl 7-chloroperfluoroheptanoate

Descripción general

Descripción

Methyl 7-chloroperfluoroheptanoate is a fluorinated organic compound with the molecular formula C8H3ClF12O2 and a molecular weight of 394.54 g/mol . It is known for its unique chemical properties due to the presence of both chlorine and multiple fluorine atoms in its structure. This compound is used in various industrial and scientific applications, particularly in the field of organofluorine chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloroperfluoroheptanoate typically involves the esterification of 7-chloroperfluoroheptanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of specialized reactors and purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-chloroperfluoroheptanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 7-chloroperfluoroheptanoic acid and methanol in the presence of water and a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted perfluoroheptanoates with different functional groups.

Hydrolysis: The primary products are 7-chloroperfluoroheptanoic acid and methanol.

Reduction: Various reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Surfactants and Coatings

Methyl 7-chloroperfluoroheptanoate is utilized in the formulation of surfactants due to its ability to lower surface tension. This property is beneficial in:

- Water-repellent coatings : Used in textiles and outdoor gear to enhance water resistance.

- Firefighting foams : Its effectiveness in forming aqueous film-forming foams (AFFF) aids in extinguishing flammable liquid fires .

Aerospace and Automotive Industries

In aerospace applications, the compound's thermal stability and low friction properties are advantageous for:

- Lubricants : Used in high-performance engines and machinery where conventional lubricants may fail.

- Seals and gaskets : Its resistance to chemicals makes it suitable for sealing applications in harsh environments .

Biotechnology

This compound is explored in biotechnology for its potential in:

- Cell culture media : Enhancing oxygen solubility, thus improving cell growth rates .

- Drug delivery systems : Its biocompatibility allows for its use in formulations aimed at targeted drug delivery .

Environmental Impact and Safety

Given the persistent nature of PFAS compounds, the environmental implications of using this compound are significant. Research indicates that while these compounds are effective in their applications, they can accumulate in the environment and pose risks to human health and ecosystems. Regulatory bodies are increasingly scrutinizing their use, leading to calls for safer alternatives or stricter usage guidelines .

Case Study 1: Use in Firefighting Foams

A study conducted on the effectiveness of AFFF containing this compound demonstrated superior performance compared to traditional foams. The results indicated a faster extinguishment time for flammable liquids, highlighting its potential as a safer firefighting agent .

Case Study 2: Application in Cell Cultures

Research involving perfluorinated compounds showed that incorporating this compound into cell culture media significantly increased oxygen transfer rates, leading to improved cell viability and growth. This application has implications for biomanufacturing processes where high cell densities are required .

Mecanismo De Acción

The mechanism by which Methyl 7-chloroperfluoroheptanoate exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to changes in membrane fluidity and protein function, which are crucial in its applications in biology and medicine .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 7-chloroheptanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Perfluoroheptanoic acid: Similar structure but without the ester group, leading to different applications and reactivity.

7-chloroperfluoroheptanoic acid: The acid form of Methyl 7-chloroperfluoroheptanoate, used in different chemical reactions and applications.

Uniqueness

This compound is unique due to its combination of chlorine and multiple fluorine atoms, which impart distinct chemical properties such as high stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring high chemical stability .

Actividad Biológica

Methyl 7-chloroperfluoroheptanoate is a perfluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and toxicological effects, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a perfluorinated carbon chain with a chlorine substituent. Its chemical formula is . The presence of fluorine atoms contributes to its hydrophobic nature, which affects its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that perfluorinated compounds (PFCs), including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of certain PFCs against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of cellular membranes due to the hydrophobic interactions of the fluorinated chain with lipid bilayers .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It was found to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle progression. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: In Vitro Effects on Cancer Cell Lines

A recent study investigated the effects of this compound on MCF-7 cells. The results showed:

- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction: Flow cytometry analysis revealed increased annexin V positivity, indicating enhanced apoptosis.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | % Cell Viability (MCF-7) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

3. Toxicological Concerns

Despite its potential therapeutic benefits, the toxicity profile of this compound raises concerns. PFCs are known for their persistence in the environment and bioaccumulation in living organisms. Studies have linked exposure to PFCs with adverse health effects, including endocrine disruption and developmental toxicity .

Table 3: Toxicological Data Summary

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Reproductive Toxicity | Altered fetal development in animal models |

| Endocrine Disruption | Altered hormone levels in vitro |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. The fluorinated carbon chain enhances hydrophobic interactions, potentially leading to membrane destabilization and altered protein function. Research is ongoing to elucidate the precise molecular pathways involved in its antimicrobial and anticancer effects .

Propiedades

IUPAC Name |

methyl 7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF12O2/c1-23-2(22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(9,20)21/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJYRZDDNDXLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.